(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate

Cysteine protease inhibition Cathepsin B Epoxysuccinyl inhibitor

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is a chiral, non-racemic bromohydrin diester (C8H13BrO5, MW 269.09) bearing two contiguous stereocenters in the (2R,3R) configuration. It serves as a critical synthetic intermediate en route to trans-epoxysuccinyl peptide derivatives, which constitute an important class of irreversible cysteine protease inhibitors targeting cathepsins B, L, S, K, and calpains.

Molecular Formula C8H13BrO5
Molecular Weight 269.09 g/mol
CAS No. 80640-15-9
Cat. No. B031737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate
CAS80640-15-9
Synonyms(2R,3R)-2-Bromo-3-hydroxybutanedioic Acid Diethyl Ester; 
Molecular FormulaC8H13BrO5
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C(=O)OCC)Br)O
InChIInChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m1/s1
InChIKeyXVMUUAOSLJEHMN-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate (CAS 80640-15-9): A Chiral Bromohydrin Building Block for Epoxysuccinyl Cysteine Protease Inhibitors


(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is a chiral, non-racemic bromohydrin diester (C8H13BrO5, MW 269.09) bearing two contiguous stereocenters in the (2R,3R) configuration . It serves as a critical synthetic intermediate en route to trans-epoxysuccinyl peptide derivatives, which constitute an important class of irreversible cysteine protease inhibitors targeting cathepsins B, L, S, K, and calpains [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to ≥98%, with batch-specific QC certificates (NMR, HPLC, GC) supporting its use in medicinal chemistry and protease inhibitor development .

Why (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate Cannot Be Replaced by Its (2S,3S) Enantiomer or Racemic Mixture in Cysteine Protease Inhibitor Programs


The stereochemistry of the epoxysuccinyl warhead—ultimately derived from the chiral bromohydrin intermediate—is not a passive structural feature but an active determinant of inhibitor potency, selectivity, and binding mode within cysteine protease active sites [1]. The (2R,3R) and (2S,3S) diastereomers produce epoxysuccinyl inhibitors that engage the S and S′ subsites of cathepsins with fundamentally different geometries and affinity profiles [2]. Moreover, (2R,3R)-configured epoxysuccinyl compounds exhibit a complete lack of reactivity toward exopeptidases cathepsins H and C, an off-target selectivity advantage not shared by the (2S,3S) series [3]. Substituting the (2R,3R) bromohydrin with its enantiomer, a racemate, or an achiral analog therefore introduces uncontrolled stereochemical variables that can invert potency, abolish selectivity, or generate misleading structure–activity relationships in lead optimization campaigns.

Quantitative Comparator Evidence for (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate vs. (2S,3S) Enantiomer and Alternative Chiral Building Blocks


CA030-Type Cathepsin B Inhibitors: (2R,3R) Epoxysuccinyl Configuration Confers ~2.9-Fold Higher Inhibitory Potency Than (2S,3S) Diastereomer

In a direct head-to-head kinetic comparison of CA030-type trans-epoxysuccinyl inhibitors, the (2R,3R)-configured compound EtO-(2R,3R)-tEps-Leu-Pro-OH exhibited a second-order rate constant k2/Ki = 567,000 M−1·s−1 against bovine cathepsin B, whereas the (2S,3S) diastereomeric variant (Agm-Orn-(2S,3S)-tEps-Leu-Pro-OH) displayed k2/Ki = 197,000 M−1·s−1 [1]. This represents an approximately 2.9-fold potency advantage for the (2R,3R) configuration in the CA030 scaffold. Critically, this stereochemical preference is reversed relative to the natural product E-64 series, where the (2S,3S) configuration is favored, confirming that the optimal epoxysuccinyl stereochemistry is inhibitor-scaffold-dependent and cannot be assumed a priori [2]. The (2R,3R) bromohydrin is the essential chiral precursor for accessing this high-potency CA030-type inhibitor space.

Cysteine protease inhibition Cathepsin B Epoxysuccinyl inhibitor Structure-activity relationship Stereochemical differentiation

NS-134/NS-137 Head-to-Head: (2S,3S) Diastereomer Is ~7-Fold Faster Binding Than (2R,3R) for E-64-Type Bis-Peptidyl Inhibitors, Underscoring Scaffold-Dependent Stereochemical Requirements

Kinetic studies on the bis-peptidyl epoxysuccinyl inhibitors NS-134 and NS-137, which differ solely in the chirality of the epoxysuccinyl C-2 and C-3 carbons, revealed that NS-134 [(2S,3S), MeO-Gly-Gly-Leu-(2S,3S)-tEps-Leu-Pro-OH] binds bovine cathepsin B with k2/Ki = 1,520,000 M−1·s−1, approximately 7-fold faster than NS-137 [(2R,3R), MeO-Gly-Gly-Leu-(2R,3R)-tEps-Leu-Pro-OH] at k2/Ki = 214,600 M−1·s−1 [1]. Notably, crystals of the NS-137–cathepsin B complex could not be grown, indicating that the (2R,3R) configuration disrupts the crystal packing surface, providing orthogonal biophysical evidence of differential binding modes [1]. This result, juxtaposed with the CA030-type data, demonstrates that neither stereoisomer is universally superior; rather, the optimal configuration must be matched to the intended inhibitor scaffold. Procurement of the single-enantiomer (2R,3R) bromohydrin is mandatory for programs pursuing CA030-type or other S′-subsite-directed inhibitors, while the (2S,3S) enantiomer is required for E-64-mimetic programs.

Bis-peptidyl inhibitor NS-134 NS-137 Cathepsin B crystallography Stereochemical selection

Downstream Epoxide Formation Yield: (2R,3R)-Bromohydrin Delivers (2R,3R)-Epoxysuccinate in 85–90% Isolated Yield via Base-Mediated Cyclization

The synthetic utility of the bromohydrin intermediate is validated by the high-yielding base-mediated cyclization to the corresponding epoxide. In a validated procedure, treatment of diethyl (2S,3S)-2-bromo-3-hydroxysuccinate with sodium ethoxide in ethanol afforded diethyl (2R,3R)-2,3-epoxysuccinate in 85–90% isolated yield after vacuum distillation, with specific rotation [α]25D −110° (EtOH, c 5.09) . The inversion of configuration at C-2 (SN2 displacement of bromide by the adjacent alkoxide) cleanly installs the trans-epoxide stereochemistry. By inference, the same transformation starting from the (2R,3R) bromohydrin would yield the enantiomeric (2S,3S)-epoxysuccinate. The consistently high yield (>85%) and retention of optical purity through this key step make the bromohydrin a dependable chiral pool intermediate for multi-gram epoxysuccinate synthesis, outperforming asymmetric epoxidation approaches that often require expensive chiral catalysts and deliver lower enantiomeric excess [1].

Synthetic efficiency Epoxide formation Chiral pool synthesis Process chemistry Yield optimization

Exopeptidase Off-Target Selectivity: (2R,3R)-Configured Epoxysuccinyl Compounds Show Zero Reactivity Toward Cathepsins H and C

A systematic evaluation of epoxysuccinyl-based cysteine protease inhibitors across the papain family revealed that all compounds bearing the (2R,3R) stereochemistry at the epoxysuccinyl warhead exhibited a complete lack of reactivity toward the exopeptidases cathepsin H and cathepsin C, as assessed by active-site labeling in crude tissue extracts [1]. In contrast, certain (2S,3S)-configured analogs retained activity against these off-targets, contributing to a broader selectivity profile that may be undesirable for target-specific therapeutic applications. This selectivity pattern was confirmed in vivo by active-site labeling of tissues from treated animals, demonstrating that the (2R,3R) configuration provides an intrinsic selectivity filter that is maintained in a physiological context [1]. Since the stereochemistry of the epoxysuccinyl warhead is pre-determined by the configuration of the bromohydrin precursor, procurement of the (2R,3R) bromohydrin is a prerequisite for accessing this exopeptidase-sparing selectivity advantage.

Selectivity profiling Off-target activity Cathepsin H Cathepsin C Exopeptidase

Commercial Purity Benchmarking: (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate Is Supplied at 95–98% Purity with Full Batch QC, Matching or Exceeding (2S,3S) Enantiomer Specifications

Multiple independent vendors supply (2R,3R)-diethyl 2-bromo-3-hydroxysuccinate at certified purity levels: Bidepharm specifies ≥95% purity with batch-specific QC including NMR, HPLC, and GC ; Leyan (Shanghai Haohong) offers 98% purity ; MolCore provides NLT 98% under ISO certification ; Matrix Scientific/VWR lists ≥97% [1]; and AKSci specifies 95% minimum with long-term storage recommendations . In comparison, the (2S,3S) enantiomer (CAS 80640-14-8) is typically supplied at 95% purity by the same vendor network , with a published specific rotation of [α]25.6D −16.8° (EtOH, c 5.70) serving as an identity and enantiopurity benchmark . The (2R,3R) enantiomer is expected to exhibit equal magnitude but opposite sign of rotation, providing a straightforward QC metric for incoming material verification. No significant purity or availability gap exists between the two enantiomers; selection should therefore be driven entirely by the target stereochemical configuration of the downstream epoxysuccinyl inhibitor.

Quality control Batch analysis Chiral purity Vendor comparison Procurement specification

Application Scenarios Where (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate Is the Preferred Chiral Building Block


Synthesis of CA030-Type and S′-Subsite-Directed Epoxysuccinyl Cathepsin B Inhibitors

In medicinal chemistry campaigns targeting cathepsin B via the CA030 scaffold (EtO-tEps-Ile-Pro-OH or EtO-tEps-Leu-Pro-OH), the (2R,3R) bromohydrin is the mandatory chiral precursor. The kinetic evidence demonstrates that the (2R,3R) epoxysuccinyl configuration confers a ~2.9-fold potency advantage (k2/Ki = 567,000 vs. 197,000 M−1·s−1) over the (2S,3S) diastereomer [1]. Furthermore, inhibitor–enzyme interactions at the S′ subsites are specifically favored by the (2R,3R) configuration of the trans-epoxysuccinyl moiety, as confirmed by both kinetic profiling and X-ray crystallography [2]. Procurement of the (2R,3R) bromohydrin is therefore non-negotiable for any program exploring the S′-subsite pharmacophore space of cathepsin B or related papain-family cysteine proteases.

Development of Exopeptidase-Sparing Cysteine Protease Inhibitors for In Vivo Target Engagement Studies

When in vivo selectivity against exopeptidases cathepsins H and C is a critical development parameter, the (2R,3R) bromohydrin provides access to the only epoxysuccinyl stereochemical series that exhibits zero reactivity toward these off-targets [3]. This selectivity pattern has been validated both in crude tissue extracts and in treated animals, confirming its physiological relevance [3]. Researchers conducting active-site labeling studies, cellular target engagement assays, or in vivo efficacy models where cathepsin H/C cross-labeling would confound data interpretation should prioritize the (2R,3R) bromohydrin over the (2S,3S) enantiomer or racemic mixtures, as no post-synthetic chiral separation can rescue the stereochemically determined selectivity profile.

Multi-Gram Scale-Up of Enantiopure trans-Epoxysuccinate Building Blocks via Chiral Pool Strategy

For process chemistry and scale-up operations requiring multi-gram quantities of enantiopure diethyl trans-2,3-epoxysuccinate, the bromohydrin route from tartrate-derived starting materials offers a robust, high-yielding alternative to catalytic asymmetric epoxidation. The validated procedure delivers epoxide in 85–90% isolated yield with retention of optical purity . Starting from inexpensive, enantiopure diethyl tartrate (D-tartrate → (2R,3R) bromohydrin → (2S,3S) epoxide; L-tartrate → (2S,3S) bromohydrin → (2R,3R) epoxide), this chiral pool approach avoids the catalyst cost, metal contamination, and variable enantiomeric excess often associated with asymmetric epoxidation methods [4]. Industrial procurement of the (2R,3R) bromohydrin in bulk quantities enables streamlined GMP synthesis of epoxysuccinyl-based clinical candidates.

Structure-Based Design of Bis-Peptidyl Inhibitors Requiring Differentiated S and S′ Subsite Occupancy

When designing bis-peptidyl epoxysuccinyl inhibitors that simultaneously engage both S and S′ subsites of cathepsin B, researchers must recognize that the structural requirements for the two subsites are not additive [2]. The (2S,3S) configuration favors binding at the S subsite (as in E-64), while the (2R,3R) configuration favors binding at the S′ subsite (as in CA030) [2]. For structure-based design programs where X-ray crystallography or molecular modeling indicates that the inhibitor's C-terminal extension must occupy the S′ subsite, the (2R,3R) bromohydrin is the required starting material. Crystallographic studies confirm that the chiral carbons C-2 and C-3 of the epoxysuccinyl group—whose absolute configuration is inherited directly from the bromohydrin precursor—dictate the trajectory of both the primed and non-primed side extensions, making stereochemical selection the earliest and most consequential procurement decision in the inhibitor design cycle [1].

Quote Request

Request a Quote for (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.